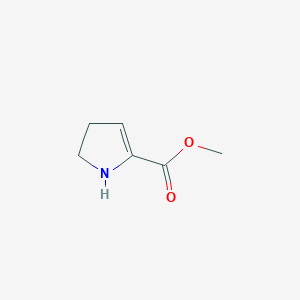
2-Methoxycarbonylpyrroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxycarbonylpyrroline is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle. This compound is known for its role in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxycarbonylpyrroline can be synthesized through several methods. One common method involves the esterification of pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
化学反应分析
Types of Reactions
2-Methoxycarbonylpyrroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Methoxycarbonylpyrroline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methoxycarbonylpyrroline involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context of its use.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxylic acid: A closely related compound with similar chemical properties.
Methyl pyrrole-2-carboxylate: Another ester derivative of pyrrole with comparable reactivity.
Ethyl pyrrole-2-carboxylate: An ester with an ethyl group instead of a methyl group, showing similar chemical behavior.
Uniqueness
2-Methoxycarbonylpyrroline is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in chemical reactions and applications in various fields make it a valuable compound in scientific research.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
methyl 2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h3,7H,2,4H2,1H3 |
InChI 键 |
CDZRRLPATGORAX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CCCN1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














